molecular formula C21H25N3O4 B2858476 N'-(3,4-dimethylphenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide CAS No. 1396749-07-7

N'-(3,4-dimethylphenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2858476
CAS No.: 1396749-07-7
M. Wt: 383.448
InChI Key: SAGDKCFOAQZIHF-UHFFFAOYSA-N
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Description

This compound is an ethanediamide derivative featuring a 3,4-dimethylphenyl group and a piperidin-4-ylmethyl moiety substituted with a furan-3-carbonyl group. The ethanediamide linker introduces two amide bonds, which may enhance hydrogen-bonding interactions compared to single-amide analogs.

Properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-14-3-4-18(11-15(14)2)23-20(26)19(25)22-12-16-5-8-24(9-6-16)21(27)17-7-10-28-13-17/h3-4,7,10-11,13,16H,5-6,8-9,12H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGDKCFOAQZIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Implications and Limitations

  • Metabolic Stability : The furan ring may undergo cytochrome P450-mediated oxidation, generating reactive intermediates—a concern for toxicity that chlorophenyl or methoxyaryl analogs might avoid .
  • Data Gaps: Limited experimental data (e.g., UVmax, binding assays) for the target compound necessitate further studies to validate inferred properties.

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